Summary of Application: N-(4-Methoxy-2-nitrophenyl)acetamide has been studied in the context of environmental toxicology.
Methods of Application: The compound was synthesized and single crystals grown from aqueous solution were analyzed by X-ray diffraction.
Results or Outcomes: The study provided insights into the structure of the compound, including the degree of planarity of the three substituents with the central phenyl ring.
Summary of Application: In vivo, 4-AAs mostly undergo oxidative O-dealkylation to give N-(4-hydroxphenyl)acetamide.
Methods of Application: The compound is studied in the context of its biotransformation.
Results or Outcomes: The study provided insights into the potential health risks associated with the compound, including its carcinogenic and kidney-damaging properties.
Summary of Application: The compound’s structure has been analyzed using X-ray diffraction
Methods of Application: Single crystals of the compound were grown from an aqueous solution and then analyzed.
Summary of Application: The compound has been studied in the context of its biotransformation.
Summary of Application: Phenoxy acids and their derivatives, which include N-(2-Methoxy-4-nitrophenyl)acetamide, are associated with a variety of biological activities such as herbicidal activity.
Methods of Application: The compound can be applied to plants to study its herbicidal effects.
Results or Outcomes: The study could provide insights into the herbicidal properties of the compound.
Summary of Application: Phenoxy acids and their derivatives, which include N-(2-Methoxy-4-nitrophenyl)acetamide, have been studied for their anti-mycobacterial properties.
Methods of Application: The compound can be tested against mycobacterial strains to study its anti-mycobacterial effects.
Results or Outcomes: The study could provide insights into the anti-mycobacterial properties of the compound.
N-(2-Methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula . It features a methoxy group and a nitro group attached to a phenyl ring, making it a derivative of acetanilide. The compound is characterized by its unique structural properties, which include non-planarity due to torsion angles between the substituents and the central phenyl ring. This non-planarity can influence its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
These reactions highlight the compound's versatility in synthetic chemistry and potential applications in developing new materials or pharmaceuticals .
Research indicates that N-(2-Methoxy-4-nitrophenyl)acetamide exhibits significant biological activity. It may act as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. Additionally, the compound's structural features suggest potential anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at drug development .
The synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The general procedure is as follows:
This method yields single crystals suitable for characterization through techniques such as X-ray diffraction .
N-(2-Methoxy-4-nitrophenyl)acetamide has several applications across different fields:
These applications underline its importance in both academic research and industrial contexts .
Interaction studies involving N-(2-Methoxy-4-nitrophenyl)acetamide focus on its binding affinity with various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic settings. Preliminary findings suggest that the compound can form stable interactions with certain proteins, influencing their activity .
N-(2-Methoxy-4-nitrophenyl)acetamide shares structural similarities with several other compounds, notably those containing methoxy or nitro groups on aromatic rings. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-Hydroxy-2-nitrophenyl)acetamide | Hydroxy group instead of methoxy | Exhibits strong hydrogen bonding capabilities |
N-(3-Nitrophenyl)acetamide | Nitro group at a different position | Different electronic properties affecting reactivity |
N-(4-Methoxyphenyl)acetamide | Lacks nitro group | Focus on methoxy substitution effects |
The uniqueness of N-(2-Methoxy-4-nitrophenyl)acetamide lies in its specific arrangement of functional groups, which influences its chemical behavior and biological activity differently compared to these similar compounds .